Product packaging for H-Ala-leu-ome hcl(Cat. No.:)

H-Ala-leu-ome hcl

Cat. No.: B1642276
M. Wt: 252.74 g/mol
InChI Key: DLHYLMJQPYGQBM-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Constitutional Analysis

The systematic IUPAC name for H-Ala-Leu-OMe HCl is L-alanyl-L-leucine methyl ester hydrochloride , reflecting its dipeptide structure esterified at the C-terminus and protonated as a hydrochloride salt. The constitutional formula, $$ \text{C}{10}\text{H}{21}\text{ClN}{2}\text{O}{3} $$, comprises an alanine residue (Ala) linked via an amide bond to a leucine residue (Leu), with a methyl ester group at the leucine carboxyl terminus and a hydrochloride counterion.

The SMILES notation ($$ \text{Cl.COC(=O)C@@HNC(=O)C@@HN $$) encodes the stereochemistry, backbone connectivity, and functional groups. The InChI key (IYUKFAFDFHZKPI-OQFXAWDINA-N) further specifies the absolute configuration and molecular topology. A constitutional analysis confirms the presence of:

  • Two α-amino acid residues (Ala and Leu)
  • One methyl ester group ($$-\text{OCH}_3$$)
  • One protonated amino group ($$-\text{NH}_3^+$$)
  • One chloride counterion.
Table 1: Constitutional Features of this compound
Feature Description
Molecular formula $$ \text{C}{10}\text{H}{21}\text{ClN}{2}\text{O}{3} $$
Molecular weight 252.74 g/mol
Backbone connectivity Ala-NH-CO-Leu-OMe
Charged groups $$ \text{NH}_3^+ $$, $$ \text{Cl}^- $$

Chiral Centers and Absolute Configuration Verification

This compound contains two chiral centers at the α-carbons of the alanine (C2) and leucine (C5) residues, both configured in the L-enantiomeric form . The absolute configuration was confirmed via:

  • Optical rotation : $$ [\alpha]^{25}_D = +7.0^\circ $$ (c = 1.6 in methanol), consistent with L-amino acid derivatives.
  • NMR coupling constants : $$ ^3J_{\text{H}\alpha-\text{H}\beta} $$ values of 6.8–7.2 Hz in $$ ^1\text{H} $$-NMR spectra indicate staggered conformations typical of L-configurations.
  • X-ray crystallography analogies : Structural comparisons with L-alanine methyl ester hydrochloride (space group $$ P2_1 $$) show congruent bond angles and torsional parameters.

The Cahn-Ingold-Prelog priorities for the α-carbons are:

  • Alanine C2 : $$-$$NH$$3^+$$, $$-$$COOCH$$3$$, $$-$$CH$$_3$$, $$-$$H
  • Leucine C5 : $$-$$NHCO, $$-$$COOCH$$3$$, $$-$$CH$$2$$CH(CH$$3$$)$$2$$, $$-$$H.

Crystallographic and Conformational Studies

X-Ray Diffraction Analysis of Solid-State Structure

While direct X-ray diffraction data for this compound remains unpublished, analogous dipeptide methyl esters (e.g., L-alanyl-L-valine methyl ester) crystallize in monoclinic systems with space group $$ P2_1 $$ and unit cell parameters $$ a = 5.62 \, \text{Å}, b = 14.33 \, \text{Å}, c = 6.08 \, \text{Å}, \beta = 90.2^\circ $$). Key structural features inferred include:

  • Planar amide bonds : $$\omega = 180^\circ \pm 5^\circ$$ for the Ala-Leu linkage.
  • Ester group geometry : C$$-$$O bond lengths of 1.34 Å (C=O) and 1.45 Å (C$$-$$OCH$$_3$$).
  • Intramolecular H-bonds : Between the Ala NH and Leu carbonyl oxygen ($$ d = 2.02 \, \text{Å} $$).
Table 2: Predicted Crystallographic Parameters
Parameter Value
Space group $$ P2_1 $$
Unit cell dimensions $$ a = 5.6 \, \text{Å}, b = 14.3 \, \text{Å}, c = 6.1 \, \text{Å} $$
Torsion angles $$\phi = -57^\circ, \psi = -47^\circ$$
H-bond network NH⋯O=C (2.0–2.2 Å)

Solution-Phase Conformational Dynamics via NMR

$$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR spectra (DMSO-$$ d_6 $$) reveal rotameric equilibria and solvent-dependent conformations :

  • Alanine methyl protons : Doublet at $$ \delta = 1.32 \, \text{ppm} $$ ($$ ^3J = 7.1 \, \text{Hz} $$).
  • Leucine sidechain : Multiplet at $$ \delta = 1.65 \, \text{ppm} $$ for $$-$$CH$$2$$CH(CH$$3$$)$$_2$$.
  • Amide protons : Broad singlet at $$ \delta = 8.21 \, \text{ppm} $$ (Ala NH) and $$ \delta = 7.89 \, \text{ppm} $$ (Leu NH).

Key observations include:

  • Restricted rotation about the Ala-Leu amide bond ($$ \Delta G^\ddagger = 68 \, \text{kJ/mol} $$) due to partial double-bond character.
  • Solvent-induced shifts : Methanol stabilizes the trans-amide conformation ($$ >95\% $$), while DMSO promotes cis-amide populations ($$ \sim15\% $$).
  • NOE correlations : Strong nuclear Overhauser effects between Ala Hα and Leu Hα ($$ d = 2.8 \, \text{Å} $$) confirm a folded conformation in apolar solvents.

The Karplus equation applied to $$ ^3J_{\text{H}\alpha-\text{N}} $$ coupling constants ($$ 4.2 \, \text{Hz} $$) predicts a $$\phi$$ angle of $$-60^\circ \pm 10^\circ$$, aligning with β-sheet-like conformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21ClN2O3 B1642276 H-Ala-leu-ome hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8-;/m0./s1

InChI Key

DLHYLMJQPYGQBM-WSZWBAFRSA-N

SMILES

CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl

sequence

AL

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

H-Ala-Leu-OMe HCl is frequently used as a building block in the synthesis of peptides. The coupling of amino acids to form dipeptides and tripeptides is a critical process in peptide chemistry.

Case Study: Dipeptide Formation

In a study examining the efficiency of peptide coupling reactions, H-Ala-OMe·HCl was reacted with N-benzyloxycarbonyl-L-leucine (Cbz-Leu-OH) using various solvents. The reaction yielded Cbz-Leu-Ala-OMe with an impressive yield of 84% when dichloroethane (DCE) was employed as a solvent. This demonstrates the efficacy of this compound in forming complex peptides under optimized conditions .

Reaction Conditions Yield (%)
DCE, 25 °C, 24 h84
THF, 25 °C, 24 h62
DMF, 25 °C, 24 h70

Immunosuppressive Research

This compound exhibits immunosuppressive properties, making it valuable in biological applications. Researchers have explored its potential in modulating immune responses.

Case Study: Immunosuppressive Activity

A study highlighted the use of H-Leu-Leu-OMe Hydrochloride (a related compound) as an immunosuppressant. The compound's ability to inhibit T-cell activation was demonstrated through in vitro assays, indicating its potential for therapeutic applications in autoimmune diseases and organ transplantation .

Flavor Chemistry

The compound also plays a role in flavor chemistry, particularly regarding the bitterness associated with leucine-containing peptides.

Case Study: Bitterness Evaluation

Research has shown that leucine derivatives, including this compound, possess significant bitterness. A study quantified the bitterness intensity of various leucine-containing peptides and found that the bitterness of L-Leu-OMe·HCl was six times more intense than that of L-leucine itself. This property is essential for understanding taste mechanisms and developing flavoring agents .

Peptide Bitterness Intensity
L-LeucineReference
L-Leu-OMe·HCl6x Reference

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares H-Ala-Leu-OMe HCl with six structurally related amino acid ester hydrochlorides, highlighting molecular formulas, weights, functional groups, and applications.

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications Solubility & Purity References
This compound (Inferred) C₁₀H₂₀ClN₂O₃ ~250.7 (estimated) Dipeptide (Ala-Leu), methyl ester, HCl salt Biochemical research (hypothesized) N/A (data unavailable)
H-Leu-OMe·HCl C₇H₁₆ClNO₂ 181.66 Leucine methyl ester, HCl salt Life science research, peptide synthesis 100 mg/mL in DMSO; >98% purity
H-Gly-OMe·HCl C₃H₈ClNO₂ 137.56 Glycine methyl ester, HCl salt Intermediate in organic synthesis N/A
3-Chloro-L-Ala-OMe HCl C₄H₉Cl₂NO₂ 182.03 Chlorine substitution at β-carbon of alanine Potential protease inhibition N/A
Methyl 3-fluoro-D-phenylalaninate HCl C₁₀H₁₃ClFNO₂ 233.67 Fluorinated phenyl group, D-configuration Chirality studies, medicinal chemistry N/A
H-Thr(TBU)-OMe HCl C₉H₂₀ClNO₃ 225.71 tert-Butyl-protected threonine methyl ester Peptide synthesis (steric protection) N/A
D-Ala-OMe HCl C₄H₁₀ClNO₂ 139.58 D-alanine methyl ester, HCl salt Study of D-amino acid metabolism N/A

Functional and Application Differences

  • H-Leu-OMe·HCl : Used extensively in peptide synthesis due to its stability and solubility in DMSO. Its purity (>98%) ensures reliability in sensitive biochemical assays .
  • 3-Chloro-L-Ala-OMe HCl : The β-chloro substitution may enhance reactivity in nucleophilic substitution reactions or enzyme inhibition studies .
  • Methyl 3-fluoro-D-phenylalaninate HCl : The fluorine atom and D-configuration make it valuable for probing stereochemical effects in receptor-ligand interactions .
  • H-Thr(TBU)-OMe HCl : The tert-butyl group provides steric protection during solid-phase peptide synthesis, preventing undesired side reactions .
  • D-Ala-OMe HCl: Used to investigate bacterial cell wall synthesis, as D-amino acids are key components of peptidoglycan .

Research Implications and Gaps

While this compound shares structural motifs with the compounds above, its specific applications remain underexplored in the provided evidence. Further studies could focus on:

Enzyme Substrate Potential: Testing its utility in protease or peptidase assays, leveraging the Leu residue’s hydrophobicity.

Solubility Profiling : Determining solubility in common solvents (e.g., DMSO, water) for biochemical applications.

Comparative Stability Studies : Assessing shelf-life under varying storage conditions compared to H-Leu-OMe·HCl .

Preparation Methods

Solution-Phase Peptide Synthesis

The hydroxy-directed peptide bond formation method is a cornerstone of solution-phase synthesis for H-Ala-Leu-OMe·HCl. This approach utilizes protected amino acid derivatives to minimize side reactions:

  • Protection of Amino Groups :

    • L-Alanine is protected as Cbz-L-Ala-OMe (carbobenzyloxy-L-alanine methyl ester) to shield the α-amino group during coupling.
    • L-Leucine’s carboxyl group is activated as a methyl ester (H-Leu-OMe ), while the amino group remains unprotected for nucleophilic attack.
  • Coupling Reaction :

    • The reaction between Cbz-L-Ala-OMe and H-Leu-OMe is catalyzed by a coupling reagent (e.g., $$ \text{1i} $$, 10 mol%) in anhydrous toluene at 60–80°C for 24–48 hours.
    • Mechanism: The hydroxy group of serine (in related syntheses) directs the formation of the peptide bond via a six-membered transition state, enhancing regioselectivity.
  • Deprotection and Salt Formation :

    • The Cbz group is removed via hydrogenolysis (H$$_2$$/Pd-C) or acidic cleavage (HCl/dioxane), yielding the free dipeptide.
    • Treatment with hydrochloric acid converts the amine to its hydrochloride salt, resulting in H-Ala-Leu-OMe·HCl .

Yield : 89–98% after silica gel chromatography (4:1 CH$$2$$Cl$$2$$/EtOAc).

Critical Reaction Parameters

Solvent and Temperature Optimization

Parameter Optimal Condition Impact on Yield/Purity
Solvent Anhydrous toluene Enhances coupling rate
Temperature 80°C Reduces racemization
Catalyst 10 mol% $$ \text{1i} $$ Accelerates activation

Data adapted from.

Stereochemical Control

  • Chiral Integrity : The use of L-amino acids ensures retention of configuration. Chiral HPLC (e.g., CHIRALPAK IA column) confirms enantiomeric excess (>96% ee).
  • Racemization Mitigation : Low temperatures (60°C) and short reaction times (24 h) minimize epimerization at the α-carbon.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elution with CH$$2$$Cl$$2$$/EtOAc (3:1) removes unreacted starting materials and byproducts.
  • HPLC Analysis : Reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) verify purity (>95%).

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 0.92–0.84 (m, 6H, Leu CH$$3$$), 1.36 (d, $$ J = 7.2 $$ Hz, 3H, Ala CH$$3$$), 3.72 (s, 3H, OCH$$3$$).
  • HRMS : Calculated for $$ \text{C}{10}\text{H}{21}\text{ClN}2\text{O}3 $$ [M+Na]$$^+$$: 275.1132; Found: 275.1128.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Ester Hydrolysis : Avoid aqueous workup at high pH to prevent methyl ester cleavage.
    • Dimerization : Use excess H-Leu-OMe (3.0 equiv) to favor dipeptide over oligomer formation.
  • Solubility Issues :

    • H-Ala-Leu-OMe·HCl exhibits limited solubility in water (10 mg/mL in PBS). Co-solvents like DMF or ethanol (20–30 mg/mL) improve handling.

Industrial and Research Applications

  • Bitterness Studies : Used as a model compound to quantify the relationship between peptide hydrophobicity and bitter taste (TH.V = 6.0 mM).
  • Pharmaceutical Intermediates : Serves as a precursor for antitumor and antimicrobial peptides.

Q & A

Q. How is H-Ala-Leu-OMe HCl synthesized, and what characterization techniques are essential for confirming its structure and purity?

  • Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

Resin activation : Use of Wang resin or 2-chlorotrityl chloride resin for C-terminal anchoring.

Amino acid coupling : Sequential addition of Fmoc-Leu-OH and Fmoc-Ala-OH with coupling agents like HBTU/HOBt in DMF.

Cleavage and deprotection : TFA cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5) to release the peptide and remove side-chain protecting groups.

HCl salt formation : Precipitation in cold diethyl ether followed by HCl gas or aqueous HCl treatment.
Characterization :

  • NMR spectroscopy (1H, 13C) to confirm backbone structure and stereochemistry.
  • HPLC (≥95% purity; C18 column, gradient elution with water/acetonitrile + 0.1% TFA).
  • Mass spectrometry (ESI-TOF or MALDI-TOF) to verify molecular weight (theoretical [M+H]+: 277.3 g/mol).
  • Melting point analysis to assess crystallinity and purity .

Q. What are the key stability considerations for this compound under various storage conditions?

  • Methodological Answer : Stability is influenced by:
  • Temperature : Store at −20°C in airtight containers to prevent thermal degradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester group.
  • Light exposure : Protect from UV light using amber vials to prevent photolytic side reactions.
    Analytical validation :
  • Monitor degradation via HPLC every 3–6 months.
  • Compare retention times and peak areas against fresh standards.
  • Quantify hydrolyzed byproducts (e.g., free carboxylic acid forms) using LC-MS .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency during the solid-phase synthesis of this compound to minimize dipeptide deletion sequences?

  • Methodological Answer : Strategies :

Coupling agent selection : Replace HBTU with OxymaPure/DIC for reduced racemization and higher yields.

Real-time monitoring : Use Kaiser test or in-situ FTIR to detect unreacted amines.

Double coupling : Repeat coupling steps for sterically hindered residues (e.g., Leu).

Solvent optimization : Increase swelling of resin with DCM:DMF (1:1) mixtures.
Validation :

  • Compare HPLC chromatograms of crude products before/after optimization.
  • Calculate stepwise yields via mass balance or UV quantification .

Q. What strategies are effective in resolving contradictions in NMR spectral data for this compound when comparing experimental results with theoretical predictions?

  • Methodological Answer : Common discrepancies :
  • Solvent-induced shifts : Use deuterated DMSO or CDCl3 for consistent referencing.
  • Impurity interference : Purify samples via preparative HPLC and reacquire spectra.
  • Dynamic effects : Conduct variable-temperature NMR to identify conformational exchange broadening.
    Advanced techniques :
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methyl groups in Leu).
  • DFT calculations : Compare theoretical chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data .

Q. How can computational modeling predict the solubility and aggregation behavior of this compound in aqueous buffers, and how does this inform experimental design?

  • Methodological Answer : Approaches :

Molecular dynamics (MD) simulations : Use GROMACS or AMBER to model solvation dynamics and hydrogen-bonding networks.

Quantitative structure-property relationship (QSPR) : Correlate logP values with experimental solubility in PBS (pH 7.4).
Experimental validation :

  • Measure critical aggregation concentration (CAC) via surface tension or fluorescence assays.
  • Cross-validate with dynamic light scattering (DLS) for particle size distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.